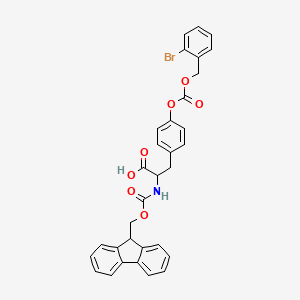
2,6-dichloro-3-(iodomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(iodomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2IN It is a derivative of pyridine, where the 2nd and 6th positions are substituted with chlorine atoms, and the 3rd position is substituted with an iodomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,6-Dichloro-3-(iodomethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-3-methylpyridine.
科学研究应用
2,6-Dichloro-3-(iodomethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6-dichloro-3-(iodomethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-3-(iodomethyl)pyridine, used in the production of pharmaceuticals and agrochemicals.
2,6-Dichloro-3-iodopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-(Iodomethyl)pyridine: Lacks the chlorine substituents, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodomethyl groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
CAS 编号 |
58596-60-4 |
|---|---|
分子式 |
C6H4Cl2IN |
分子量 |
287.91 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI 键 |
HREHBEHNBJJMHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CI)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
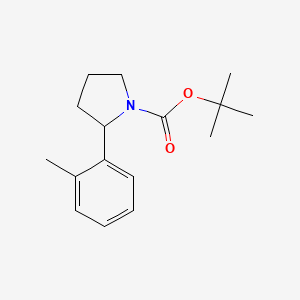
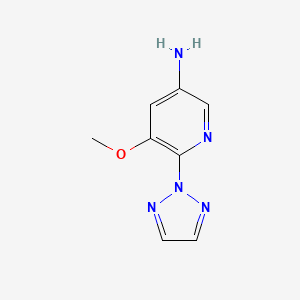

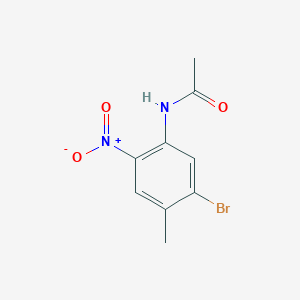
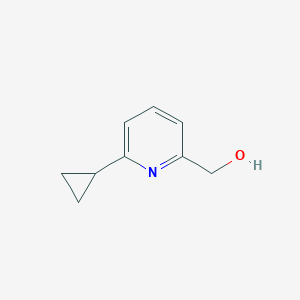
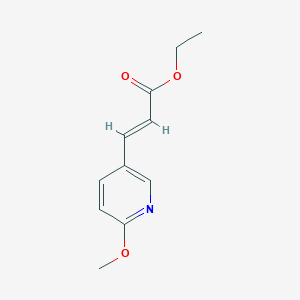
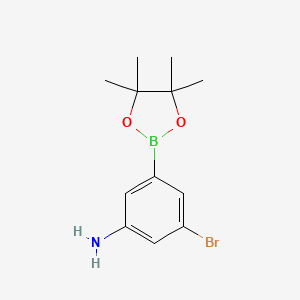
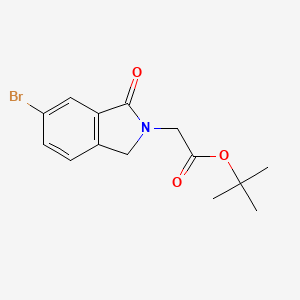

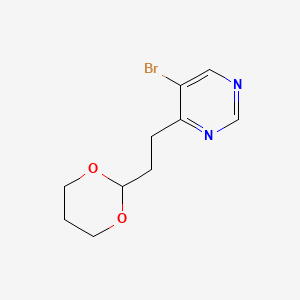
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
